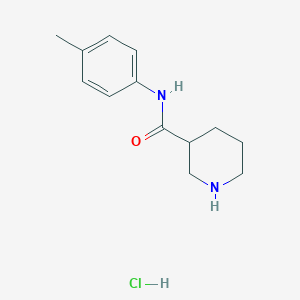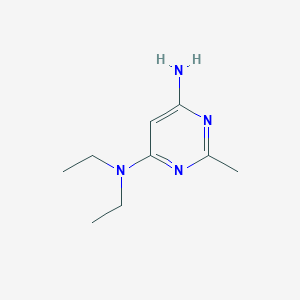
1,1,1-Trifluoro-3-nitrobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-nitrobut-2-ene is a chemical compound with the molecular formula C4H4F3NO2 . Its molecular weight is 155.08 g/mol.
Synthesis Analysis
The synthesis of this compound involves reactions with enamines derived from cycloalkanones . Another method involves a three-component synthesis via Grob cyclization of this compound with 1,3-dicarbonylic compounds and ammonia or primary amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C4H4F3NO2/c1-3(8(9)10)2-4(5,6)7/h2H,1H3/b3-2+ .Chemical Reactions Analysis
This compound reacts with enamines derived from cyclohexanone to form 1,2-oxazine N-oxides, which undergo spontaneous rearrangement with ring contraction to give 1-pyrroline N-oxides . It also reacts with N-cyclopent-enylmorpholine to produce a series of novel CX3-containing nitroalkyl enamines and g-nitro ketones .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis of β-(trifluoromethyl)furans
1,1,1-Trifluoro-3-nitrobut-2-ene reacts with 1,3-dicarbonyl compounds in the presence of sodium acetate to produce β-(trifluoromethyl)furans. This reaction is significant for creating compounds with potential applications in pharmaceuticals and agrochemicals (Barkov, Korotaev, & Sosnovskikh, 2013).
Rearrangement and Stereochemistry Studies
This compound undergoes reactions with enamines derived from cycloalkanones, leading to the rearrangement of trifluoromethylated 1,2-oxazine N-oxides into 1-pyrroline N-oxides. This process helps in understanding the stereochemistry of the synthesized compounds, crucial in drug development and materials science (Korotaev et al., 2012).
Molecular Electron Density Theory Studies
The molecular mechanism of reactions involving this compound has been studied using Molecular Electron Density Theory (MEDT). This theoretical approach provides insights into the chemical behavior of such compounds, which is essential for designing new chemical reactions and materials (Kącka‐Zych & Jasiński, 2020).
Synthesis of Substituted β-(trifluoromethyl)pyrroles
A one-pot, three-component Grob cyclization process involving this compound is used to synthesize a variety of substituted β-(trifluoromethyl)pyrroles. These compounds have potential applications in creating new materials and drugs (Korotaev et al., 2012).
Diastereoselective Synthesis
The compound is used in diastereoselective synthesis reactions, such as the production of N-substituted α-trichloromethyl-β-nitroamines. This type of synthesis is crucial for creating compounds with specific three-dimensional structures, important in pharmaceuticals and catalysts (Barkov et al., 2012).
Synthesis of 1-Hetaryl-5,6-Dihydropyrrolo[2,1-a]isoquinolines
This compound reacts with 1-hetarylmethyl-3,4-dihydroisoquinolines to form 1-hetaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines. Such reactions are vital in heterocyclic chemistry, contributing to the development of new organic compounds (Korotaev et al., 2015).
Mechanism of Action
The molecular mechanism of the reaction of 1,1,1-Trifluoro-3-nitrobut-2-ene with 3,3-dimethyl-2-morpholinobutene has been studied within the Molecular Electron Density Theory (MEDT). This theoretical study confirms the possibility of the formation of zwitterionic structures in the first reaction stage .
Safety and Hazards
Properties
IUPAC Name |
1,1,1-trifluoro-3-nitrobut-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO2/c1-3(8(9)10)2-4(5,6)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWQUYWZQHRBAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)




![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)

